Fmoc-Val-OPfp Fmoc-Val-OPfp
Brand Name: Vulcanchem
CAS No.: 86060-87-9
VCID: VC21539075
InChI: InChI=1S/C26H20F5NO4/c1-12(2)23(25(33)36-24-21(30)19(28)18(27)20(29)22(24)31)32-26(34)35-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17,23H,11H2,1-2H3,(H,32,34)/t23-/m0/s1
SMILES: CC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C26H20F5NO4
Molecular Weight: 505.4 g/mol

Fmoc-Val-OPfp

CAS No.: 86060-87-9

Cat. No.: VC21539075

Molecular Formula: C26H20F5NO4

Molecular Weight: 505.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Val-OPfp - 86060-87-9

CAS No. 86060-87-9
Molecular Formula C26H20F5NO4
Molecular Weight 505.4 g/mol
IUPAC Name (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate
Standard InChI InChI=1S/C26H20F5NO4/c1-12(2)23(25(33)36-24-21(30)19(28)18(27)20(29)22(24)31)32-26(34)35-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17,23H,11H2,1-2H3,(H,32,34)/t23-/m0/s1
Standard InChI Key TZEGAVSWQUEHAQ-QHCPKHFHSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Chemical Structure and Properties of Fmoc-Val-OPfp

Fmoc-Val-OPfp is an activated pentafluorophenyl ester derivative of Fmoc-protected valine. The compound features the characteristic Fmoc protecting group on the amino terminus of valine, while the carboxyl group is activated as a pentafluorophenyl (PfP) ester. This activation significantly enhances the reactivity of the carboxyl group during peptide coupling reactions.

Structural Characteristics

The molecular structure consists of three key components:

  • The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which shields the amino function

  • The valine amino acid residue, which contributes the side chain properties

  • The pentafluorophenyl ester, which activates the carboxyl function for coupling

The Fmoc group itself is derived from fluorene and contains a stable aromatic system that absorbs strongly at 302 nm, allowing for convenient monitoring during synthesis processes. This property is similar to that of Fmoc-Val-OH, which has been determined to have an absorption coefficient in DMF at 302 nm of 6700 cm⁻¹M⁻¹ .

Physical and Chemical Properties

Fmoc-Val-OPfp exhibits several important properties that make it valuable for peptide synthesis:

  • It exists as a crystalline solid at room temperature

  • It demonstrates excellent stability in dry conditions when stored properly

  • It shows high reactivity in coupling reactions compared to unactivated Fmoc-Val-OH

  • It maintains the stereochemical integrity of the valine residue during coupling

  • It possesses limited solubility in aqueous solutions but good solubility in organic solvents like DMF and dichloromethane

Synthesis and Preparation Methods

Standard Synthetic Approaches

The synthesis of Fmoc-Val-OPfp typically begins with Fmoc-Val-OH, which is readily available commercially. The conversion to the pentafluorophenyl ester follows established methodologies for activated ester formation.

While the search results don't provide a specific synthesis protocol for Fmoc-Val-OPfp, related approaches can be extrapolated from similar compounds. For instance, the synthesis of Fmoc-protected amino acids involves protecting the amino group of valine with Fmoc-Cl or Fmoc-OSu, as indicated by the availability of Fmoc-Val-OH as a starting material .

Applications in Peptide Synthesis

Role in Solid Phase Peptide Synthesis

Fmoc-Val-OPfp serves as a highly efficient building block in Fmoc-based solid phase peptide synthesis (SPPS). The enhanced reactivity of the pentafluorophenyl ester enables rapid and efficient coupling of valine residues to growing peptide chains.

The Fmoc strategy for peptide synthesis involves sequential deprotection and coupling steps, with the Fmoc group removed under mild basic conditions. According to the search results, various agents can be used for Fmoc deprotection, including:

  • Piperidine (20% v/v in DMF) - commonly used but can lead to side reactions

  • Dipropylamine (25% v/v) - shown to reduce aspartimide formation compared to piperidine

  • 4-Methylpiperidine - effective even at dilute concentrations (2.5%)

Advantages Over Other Activated Esters

Fmoc-Val-OPfp offers several advantages over other activated forms of valine in peptide synthesis:

  • Higher reactivity than unactivated Fmoc-Val-OH

  • Greater stability compared to acid chlorides or active esters

  • Reduced racemization risk during coupling reactions

  • Enhanced coupling efficiency, particularly in sterically hindered sequences

  • Compatibility with standard Fmoc-based SPPS protocols

Monitoring and Analysis Methods

The presence and reactions of Fmoc-protected amino acids, including Fmoc-Val-OPfp, can be monitored using various analytical techniques:

  • UV spectroscopy: Taking advantage of the strong UV absorption of the Fmoc group at 302 nm

  • RP-HPLC analysis: Useful for quantifying Fmoc-protected compounds, with Fmoc-Val-OH showing a linear relationship between concentration and peak area (y/10⁶ = 0.0756x + 2.3909; R² = 0.9992)

  • Mass spectrometry: For confirming the identity of Fmoc-protected products

Comparison with Other Fmoc-Protected Valine Derivatives

Fmoc-Val-OH vs. Fmoc-Val-OPfp

Fmoc-Val-OH is the direct precursor to Fmoc-Val-OPfp and is widely used in peptide synthesis. Key differences include:

PropertyFmoc-Val-OHFmoc-Val-OPfp
Molecular FormulaC₂₀H₂₁NO₄ C₂₆H₂₀F₅NO₄
Molecular Weight339.39 ~505.44
Reactivity in CouplingLower, requires coupling agentsHigher, pre-activated
Coupling EfficiencyVariable, depends on coupling agentHigh
Storage StabilityExcellentGood but more reactive
Typical ApplicationGeneral peptide synthesis with coupling agentsDifficult sequences requiring efficient coupling

Fmoc-Val-OH is characterized as a protected amino acid derivative used to block active functional groups during peptide synthesis, ensuring selective reactions at specific sites in the peptide chain .

Deprotection Strategies and Mechanisms

Fmoc Removal Mechanisms

Although the search results don't specifically address Fmoc-Val-OPfp deprotection, they provide valuable insights into Fmoc removal strategies relevant to this compound. The Fmoc group in Fmoc-Val-OPfp can be removed using various basic conditions:

  • Traditional approach: 20% piperidine in DMF

  • Alternative reagents:

    • Dipropylamine (DPA, 25%) showing reduced side reactions

    • 4-Methylpiperidine at concentrations as low as 2.5%

    • Dibutylamine (DBA) and diethylamine (DEA)

Optimizing Deprotection Conditions

The search results indicate that optimizing deprotection conditions is critical for successful peptide synthesis. For example, in aspartimide-prone sequences, using 25% dipropylamine provided better results than 20% piperidine, with product ratios of 96%/4%/0% (desired product/aspartimide/other byproducts) versus 83%/17%/0% .

The efficiency of Fmoc removal can be monitored through RP-HPLC analysis. For Fmoc-Val-OH, a chromatographic profile showing a peak at retention time 13.0 minutes can be observed, with complete deprotection monitored by the disappearance of this peak .

Future Directions and Research Opportunities

Innovation in Coupling Methods

Future research on Fmoc-Val-OPfp could focus on:

  • Development of even more efficient coupling protocols

  • Investigation of microwave or ultrasound-assisted coupling using Fmoc-Val-OPfp

  • Exploration of green chemistry approaches to pentafluorophenyl ester synthesis

  • Application in flow chemistry and automated peptide synthesis

Applications in Complex Peptide Synthesis

The enhanced reactivity of Fmoc-Val-OPfp makes it particularly valuable for challenging peptide sequences, including:

  • Sterically hindered sequences

  • β-sheet-forming peptides

  • Hydrophobic peptide segments

  • Sequences prone to aggregation during synthesis

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